molecular formula C9H8BrN3O B2485834 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide CAS No. 1249145-91-2

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2485834
CAS No.: 1249145-91-2
M. Wt: 254.087
InChI Key: XNQVZQSSTQBBNJ-UHFFFAOYSA-N
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Description

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is a chemical compound with a unique structure that includes a bromine atom, a cyanomethyl group, and a methylpyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pyridinium bromochromate in an acetic acid medium to achieve bromination . The reaction conditions often include heating the mixture to around 90°C to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide may involve multi-step processes starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Pyridinium bromochromate in acetic acid.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is unique due to its combination of a bromine atom, a cyanomethyl group, and a methylpyridine carboxamide moiety

Properties

IUPAC Name

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQVZQSSTQBBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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